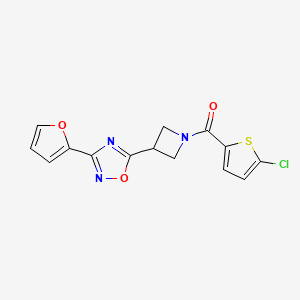

(5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound "(5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" features a hybrid heterocyclic architecture:

- 5-Chlorothiophene: A sulfur-containing aromatic ring with a chlorine substituent, known for enhancing lipophilicity and bioactivity in agrochemicals and pharmaceuticals .

- 1,2,4-Oxadiazole-Furan Moiety: The oxadiazole ring (electron-deficient) fused with a furan group (electron-rich) may confer dual reactivity, influencing both stability and binding affinity.

- Step 2: Coupling of the 5-chlorothiophene and oxadiazole-furan units through a methanone linker, possibly via nucleophilic acyl substitution or transition-metal catalysis .

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S/c15-11-4-3-10(22-11)14(19)18-6-8(7-18)13-16-12(17-21-13)9-2-1-5-20-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVYTTDRBIUOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with the CAS number 1428379-94-5 , is a synthetic organic compound that incorporates various heterocyclic structures known for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 335.8 g/mol . The structure features a chlorothiophene moiety, a furan ring, and an oxadiazole unit, which contribute to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H10ClN3O3S |

| Molecular Weight | 335.8 g/mol |

| CAS Number | 1428379-94-5 |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For instance, the compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated varying degrees of activity when compared to conventional antibiotics such as ciprofloxacin and ketoconazole .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Bacillus subtilis | 32 | Ciprofloxacin | 16 |

| Escherichia coli | 64 | Ketoconazole | 32 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors in microbial cells. The presence of the oxadiazole ring may enhance binding affinity to target proteins involved in cell wall synthesis or metabolic pathways .

Case Studies

In one notable study, the compound was synthesized and tested alongside other derivatives. The results showed that modifications in the substituents on the thiophene or furan rings significantly influenced the biological activity. For example, compounds with additional electron-withdrawing groups exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation effectively, potentially through mechanisms similar to those of known chemotherapeutics.

Case Study: Antitumor Activity

A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of human tumor cell lines. The results demonstrated a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating a promising profile for further development as an anticancer agent .

Antimicrobial Properties

The incorporation of furan and thiophene rings is known to enhance the antimicrobial activity of compounds. Studies have shown that derivatives of this compound can exhibit bactericidal and fungicidal properties, making them candidates for the development of new antibiotics.

Case Study: Antimicrobial Evaluation

In a recent evaluation, derivatives of similar structures were found to be effective against various strains of bacteria and fungi, suggesting that the compound may also possess similar properties .

Enzyme Inhibition

The structural characteristics of (5-Chlorothiophen-2-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone make it a potential inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases. This inhibition could lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity.

Research Insight

Studies focusing on related compounds have shown their ability to modulate enzyme activity effectively, which could be extrapolated to this compound .

Organic Semiconductors

The unique electronic properties associated with thiophene and furan derivatives make this compound suitable for applications in organic electronics. Its potential use as an organic semiconductor or in organic light-emitting diodes (OLEDs) is currently being explored.

Research Insight

Recent advancements in organic material synthesis have highlighted the role of heterocyclic compounds like this one in developing efficient electronic devices .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Contributions

- Azetidine vs. Larger N-Heterocycles : Azetidine’s smaller ring size increases strain but reduces conformational flexibility compared to five- or six-membered rings (e.g., piperidine in triticonazole ). This may enhance target selectivity but complicate synthesis.

- Oxadiazole-Furan Synergy: The oxadiazole’s electron-withdrawing nature paired with furan’s electron-donating properties creates a polarized system, distinct from simpler oxadiazole derivatives (e.g., thiazolidinones in ). This could improve binding to enzymes like cytochrome P450, a target in antifungal agents .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The azetidine ring may resist oxidative degradation better than larger N-heterocycles, as seen in triazole-based fungicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.